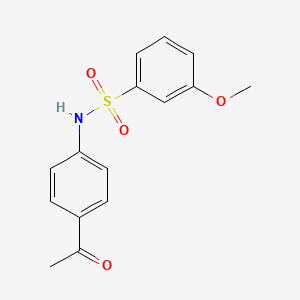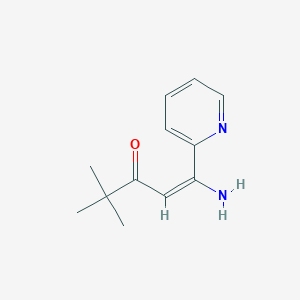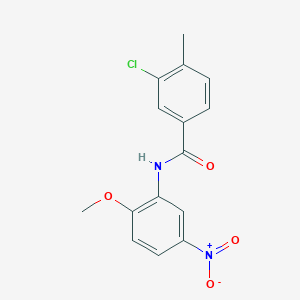![molecular formula C16H9BrN2 B5778061 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile, also known as BPN or NS6740, is a chemical compound that belongs to the class of voltage-gated sodium channel (VGSC) blockers. VGSCs are membrane proteins that play a crucial role in the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. By blocking VGSCs, BPN can modulate the activity of these cells and potentially have therapeutic applications in various neurological and cardiovascular disorders.
Mechanism of Action
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile binds to the inner pore of VGSCs and blocks the influx of sodium ions, which is required for the depolarization of the cell membrane and the generation of action potentials. By blocking VGSCs, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can reduce the excitability of neurons and muscle cells and potentially have therapeutic applications in various disorders such as epilepsy, neuropathic pain, and cardiac arrhythmias.
Biochemical and Physiological Effects:
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has been shown to have both acute and chronic effects on neuronal and cardiac function. Acutely, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can reduce the excitability of neurons and muscle cells and inhibit the propagation of action potentials. Chronically, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can induce changes in the expression and localization of VGSC subtypes, which can affect the overall excitability of the cell and potentially lead to long-term changes in neuronal and cardiac function.
Advantages and Limitations for Lab Experiments
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its selectivity for certain VGSC subtypes, which allows for more specific modulation of neuronal and cardiac function. Another advantage is its stability and solubility in various experimental conditions, which allows for consistent and reproducible results. However, one limitation is its potential toxicity and off-target effects, which can affect the interpretation of experimental results and limit its clinical applications.
Future Directions
There are several future directions for research on 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile. One direction is to further investigate its selectivity for VGSC subtypes and its potential as a therapeutic agent for neurological and cardiovascular disorders. Another direction is to explore its effects on other ion channels and receptors that are involved in neuronal and cardiac function. Additionally, the development of more potent and selective VGSC blockers based on the structure of 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile could lead to new therapeutic options for various disorders.
Synthesis Methods
The synthesis of 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile involves several steps, starting from the reaction of 3-bromobenzaldehyde with malononitrile to yield 3-(3-bromophenyl)acrylic acid, which is then reacted with 4-chlorobenzonitrile to form 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization or column chromatography.
Scientific Research Applications
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has been extensively studied in vitro and in vivo for its potential as a VGSC blocker and its effects on neuronal and cardiac function. In vitro studies have shown that 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can selectively block the activity of Nav1.1 and Nav1.6 VGSC subtypes, which are primarily expressed in the central nervous system and play a role in epilepsy and pain signaling. 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has also been shown to inhibit the activity of Nav1.5, a VGSC subtype that is predominantly expressed in the heart and is involved in cardiac conduction and arrhythmias.
properties
IUPAC Name |
4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNIOMMZHQTFNA-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)



![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)

